2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields . The reaction conditions often involve the use of copper(I) catalysts and organic azides, which facilitate the formation of the triazole ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and furan moieties.
Cyclization: The formation of the triazolopyrimidine core itself is a cyclization reaction facilitated by copper(I) catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Its anticancer and antiviral properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication . The molecular pathways involved often include the inhibition of key signaling proteins and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
1,2,3-Triazole derivatives: These compounds are widely studied for their diverse pharmacological activities.
What sets 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of a triazolopyrimidine core with chlorophenyl and furan moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H15ClN6O3 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H15ClN6O3/c19-13-5-3-12(4-6-13)9-25-17-16(22-23-25)18(27)24(11-21-17)10-15(26)20-8-14-2-1-7-28-14/h1-7,11H,8-10H2,(H,20,26) |
InChI Key |
LQGWTXYLXZGJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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